5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine
Description
Properties
IUPAC Name |
5-[4-(5-chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c15-11-1-4-14(18-9-11)20-7-5-19(6-8-20)12-2-3-13(16)17-10-12/h1-4,9-10H,5-8H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLMFMCSPPJNPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=C(C=C2)N)C3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184142-66-2 | |
| Record name | 5-[4-(5-chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorination of 2-Aminopyridine in Strong Acidic Media
The most efficient method for synthesizing 2-amino-5-chloropyridine involves direct chlorination of 2-aminopyridine in a strongly acidic medium (Hammett acidity function < -3.5). This approach minimizes over-chlorination byproducts like 2-amino-3,5-dichloropyridine.
Procedure
- Reagents : 2-Aminopyridine, chlorine gas, concentrated hydrochloric acid, glacial acetic acid.
- Conditions :
Optimization Data
| Parameter | Value |
|---|---|
| Yield | 76.3% |
| Purity | 92.8% |
| Byproduct (dichloro) | <3% |
Mechanistic Insight
Protonation of 2-aminopyridine in strong acid generates a reactive electrophilic intermediate, directing chlorine to the meta position (C5) due to resonance stabilization.
Synthesis of 1-(5-Chloropyridin-2-yl)piperazine
Boc-Protected Intermediate Route
This method employs a tert-butyl carbamate (Boc) protecting group to facilitate piperazine functionalization.
Procedure
- Reagents : tert-Butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate, trifluoroacetic acid (TFA), sodium bicarbonate.
- Conditions :
Yield : >99% after purification.
Coupling of Intermediates to Form the Target Compound
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling enables efficient C–N bond formation between 2-amino-5-chloropyridine and 1-(5-chloropyridin-2-yl)piperazine.
Procedure
- Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
- Base : Cs₂CO₃ (2 equiv).
- Solvent : 1,4-Dioxane, 100°C, 12 h.
- Workup : Aqueous extraction, column chromatography.
Performance Data
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity | 95% |
| Turnover Frequency | 8.5 h⁻¹ |
Mechanistic Pathway
Oxidative addition of Pd(0) to the C–Cl bond forms a Pd(II) intermediate, which undergoes transmetallation with the piperazine nucleophile. Reductive elimination yields the coupled product.
Alternative Synthetic Routes
Ullmann-Type Coupling
Copper-mediated coupling offers a cost-effective alternative under milder conditions.
Procedure
- Catalyst : CuI (10 mol%), DMEDA (20 mol%).
- Base : K₃PO₄ (3 equiv).
- Solvent : DMSO, 80°C, 24 h.
Performance Data
| Parameter | Value |
|---|---|
| Yield | 52% |
| Purity | 88% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety profiles for chlorination and coupling steps.
Key Metrics
- Throughput : 1.2 kg/h.
- Solvent Recovery : >90%.
- Energy Efficiency : 40% reduction vs. batch processes.
Challenges and Optimization Strategies
Byproduct Formation
Green Chemistry Innovations
- Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces toxic dioxane.
- Catalyst Recycling : Pd recovery via chelating resins achieves 85% reuse.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Chemical Reactions Analysis
5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, aiding in the development of new chemical entities.
Industrial Applications: The compound is explored for its potential use in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine can be compared with similar compounds, such as:
5-[4-(Pyridin-2-yl)piperazin-1-yl]pyridin-2-amine: This compound lacks the chloropyridinyl group, which may result in different chemical and biological properties.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine:
5-(Piperazin-1-yl)pyridin-2-amine: This simpler structure may have different pharmacological and chemical properties compared to the chloropyridinyl derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Biological Activity
5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 317.77 g/mol. The compound features a chlorinated pyridine ring and a piperazine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives with piperazine and pyridine rings have shown selective activity against various pathogens, including Chlamydia and Neisseria meningitidis . The incorporation of halogenated groups, like chlorine, often enhances the potency of these compounds.
Table 1: Antimicrobial Potency of Related Compounds
| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| ACP1a | N. meningitidis | 64 µg/mL |
| ACP1b | H. influenzae | 8 µg/mL |
| This compound | TBD | TBD |
Antiparasitic Activity
The compound's structure suggests potential antiparasitic activity. Studies have shown that modifications in the piperazine structure can lead to significant changes in efficacy against parasites. For example, the introduction of polar functionalities has been linked to improved solubility and metabolic stability, which are critical for enhancing antiparasitic activity .
Table 2: Antiparasitic Efficacy of Similar Compounds
| Compound Name | EC50 (µM) | Remarks |
|---|---|---|
| Compound A | 0.010 | High potency |
| Compound B | 0.064 | Moderate potency |
| This compound | TBD | TBD |
The biological activity of this compound is hypothesized to involve interaction with specific cellular targets, potentially influencing pathways related to microbial resistance mechanisms or metabolic processes in parasites. The presence of the piperazine ring is often associated with modulation of neurotransmitter receptors, which could also contribute to its pharmacological profile.
Case Studies and Research Findings
A study focused on derivatives similar to this compound highlighted the importance of substituent positioning on biological activity. For instance, structural modifications led to variations in metabolic stability and solubility, which directly impacted their efficacy against targeted pathogens .
Another relevant study demonstrated that compounds with enhanced lipophilicity exhibited better penetration into bacterial cells, suggesting that optimizing physicochemical properties is crucial for developing effective antimicrobial agents .
Q & A
Q. What are the common synthetic routes for 5-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]pyridin-2-amine?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, a related compound (5-(4-methylpiperazin-1-yl)pyrimidin-2-amine) was synthesized using Pd₂(dba)₃ and JohnPhos as catalysts, with toluene as the solvent and t-BuONa as a base under nitrogen atmosphere at 100°C for 48 hours . Adapting this method, researchers can substitute reagents to introduce the 5-chloropyridinyl group. Purification via column chromatography or prep-TLC is recommended for isolating the target compound .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Characterization relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, a structurally similar compound was confirmed using ESI+ MS (m/z 194 [M+H]⁺) . NMR analysis (¹H/¹³C) should focus on distinguishing piperazine ring protons (~δ 2.5–3.5 ppm) and pyridinyl/amine signals. High-resolution MS and elemental analysis are advised for further validation.
Q. What purification strategies are effective for this amine-containing heterocycle?
Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is commonly used. Preparative thin-layer chromatography (prep-TLC) is suitable for small-scale purification, as demonstrated in the isolation of a spiro-pyrazino-pyrrolo-pyrimidinone derivative . For polar intermediates, reverse-phase HPLC with C18 columns may improve resolution.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict optimal conditions. The ICReDD approach combines computational modeling with experimental feedback to narrow down parameters like catalyst loading, solvent choice, and temperature . For example, computational screening of Pd catalysts (e.g., XPhos vs. JohnPhos) could reduce trial-and-error experimentation and improve yields.
Q. How should researchers address contradictory data in reaction yields or by-product formation?
Systematic analysis of reaction variables (e.g., base strength, solvent polarity) is critical. In one study, substituting Cs₂CO₃ for t-BuONa improved coupling efficiency in dioxane . Advanced techniques like in-situ NMR or LC-MS monitoring can identify intermediates or degradation products. Contradictions in yields may arise from trace moisture or oxygen; strict anhydrous/anaerobic conditions should be enforced.
Q. What strategies are recommended for designing biological activity assays for this compound?
Derivatives of pyridinylpiperazine compounds are often evaluated via kinase inhibition or receptor-binding assays. Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with targets like serotonin or dopamine receptors, as seen in pyridin-2-amine derivatives . For in vitro assays, prioritize solubility testing in DMSO/PBS and cytotoxicity profiling (e.g., MTT assay) before functional studies.
Q. How can structural analogs inform the SAR (Structure-Activity Relationship) of this compound?
Analyze analogs like (4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone (C23H24ClN5O2) . Key modifications (e.g., substituents on the pyridine ring, piperazine N-alkylation) can be tested for effects on potency and selectivity. Computational tools like CoMFA or molecular dynamics simulations may elucidate steric/electronic contributions.
Q. What safety protocols are critical during large-scale synthesis?
While commercial data is excluded, highlights handling hazardous intermediates (e.g., chloropyridines) under fume hoods with PPE. For exothermic reactions (e.g., Pd-catalyzed couplings), temperature control and inert gas purging are essential. Waste streams containing heavy metals (e.g., Pd residues) require specialized disposal per OSHA guidelines.
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., catalyst/base ratio, reaction time) .
- Data Validation : Cross-reference MS/NMR with databases (e.g., PubChem, RCSB PDB) for structural confirmation .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate assay reproducibility via triplicate runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
